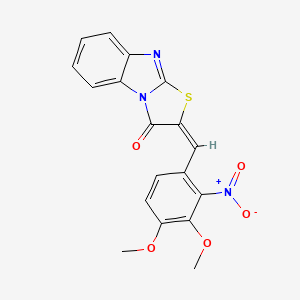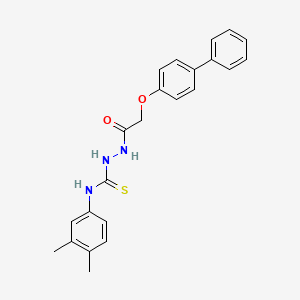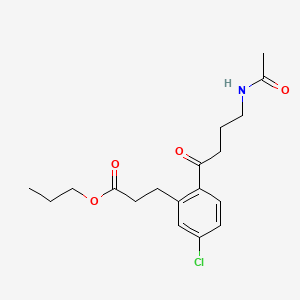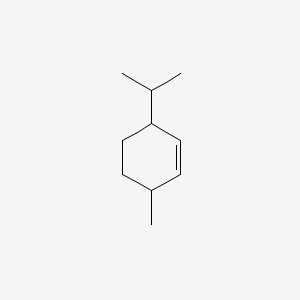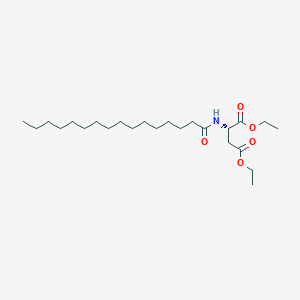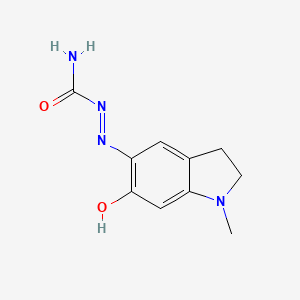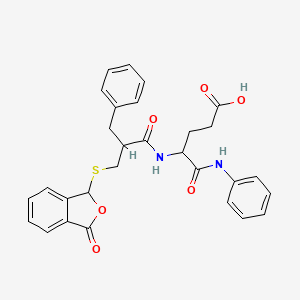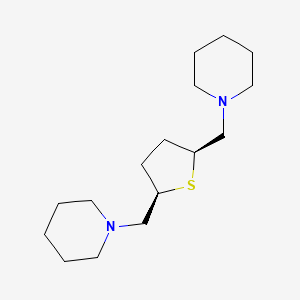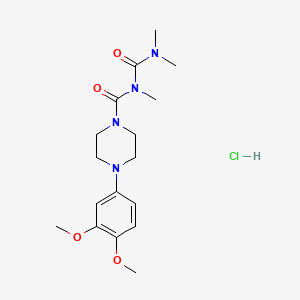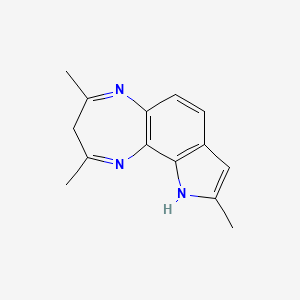
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its significant pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. It is structurally related to benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and other central nervous system disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- typically involves the following steps:
Cyclization of Nitrobenzene Derivatives: The initial step involves the cyclization of nitrobenzene derivatives with hydrazine to form the triazole ring.
Formation of Benzodiazepine Ring: The triazole intermediate is then reacted with appropriate benzodiazepine precursors under acidic or basic conditions to form the benzodiazepine ring.
Chlorination and Substitution: The final steps involve chlorination and substitution reactions to introduce the chloro and morpholinyl groups at specific positions on the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. The process typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolobenzodiazepine compound .
化学反応の分析
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolobenzodiazepine derivatives.
Substitution: Formation of substituted triazolobenzodiazepine derivatives with various functional groups.
科学的研究の応用
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability .
類似化合物との比較
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Diazepam: A benzodiazepine with a similar mechanism of action but different chemical structure.
Clonazepam: A benzodiazepine used primarily for its anticonvulsant properties.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the morpholinyl group enhances its binding affinity to the GABA receptor, making it more potent compared to other benzodiazepines .
特性
CAS番号 |
153901-58-7 |
|---|---|
分子式 |
C26H22ClN5O |
分子量 |
455.9 g/mol |
IUPAC名 |
4-(8-chloro-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine |
InChI |
InChI=1S/C26H22ClN5O/c27-20-11-12-22-23(17-20)31(21-9-5-2-6-10-21)25(30-13-15-33-16-14-30)18-24-28-29-26(32(22)24)19-7-3-1-4-8-19/h1-12,17-18H,13-16H2 |
InChIキー |
PLYYLRPGKRBIJX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC3=NN=C(N3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


